9-Azidoanthracene

Description

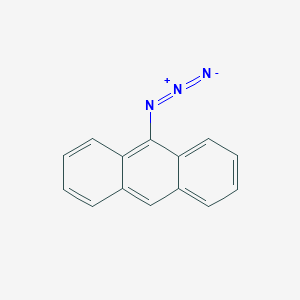

Structure

2D Structure

3D Structure

Properties

CAS No. |

61433-04-3 |

|---|---|

Molecular Formula |

C14H9N3 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

9-azidoanthracene |

InChI |

InChI=1S/C14H9N3/c15-17-16-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H |

InChI Key |

MKRKAEVXXCRFDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for 9 Azidoanthracene and Its Derivatives

Classical Synthetic Approaches to 9-Azidoanthracene

Traditional methods for the synthesis of this compound often rely on well-established reaction mechanisms, such as nucleophilic substitution and multi-step conversions from readily available anthracene (B1667546) precursors.

Nucleophilic substitution is a cornerstone of organic synthesis and provides a direct route to this compound. orgsyn.org This approach typically involves the displacement of a suitable leaving group at the 9-position of the anthracene core by an azide (B81097) nucleophile. The most common precursor for this reaction is 9-bromoanthracene (B49045), which can be synthesized by the bromination of anthracene.

The reaction proceeds by treating 9-bromoanthracene with an azide salt, such as sodium azide, in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The azide ion (N₃⁻) acts as the nucleophile, attacking the electrophilic carbon atom at the 9-position of the anthracene ring and displacing the bromide ion.

Reaction Scheme:

Caption: General scheme for the synthesis of this compound via nucleophilic substitution of 9-bromoanthracene with sodium azide.

The efficiency of this reaction can be influenced by factors such as reaction temperature and the choice of solvent. The use of phase-transfer catalysts can sometimes enhance the reaction rate by facilitating the transfer of the azide ion into the organic phase.

| Precursor | Reagent | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| 9-Bromoanthracene | Sodium Azide (NaN₃) | DMF | 100 | organic-chemistry.org |

| 9-Bromoanthracene | Sodium Azide (NaN₃) | DMSO | 80-120 | organic-chemistry.org |

In cases where a direct substitution is not feasible or efficient, multi-step synthetic sequences starting from other anthracene precursors are employed. vapourtec.comtrine.edulibretexts.org A common strategy involves the conversion of an oxygen-containing functional group at the 9-position into an azide. For instance, 9-anthracenecarboxylic acid can serve as a starting material. This acid can be synthesized from 9-anthraldehyde (B167246) via oxidation. google.com

The synthesis from 9-anthracenecarboxylic acid typically proceeds via a Curtius rearrangement. The carboxylic acid is first converted to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The acyl chloride is then reacted with sodium azide to form an acyl azide. Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas to form an isocyanate intermediate, which is then hydrolyzed to yield 9-aminoanthracene (B1202694). A subsequent diazotization of the amino group followed by treatment with sodium azide can then yield this compound.

Illustrative Multi-step Sequence:

Oxidation: 9-Anthraldehyde → 9-Anthracenecarboxylic acid

Acyl Chloride Formation: 9-Anthracenecarboxylic acid → 9-Anthracenecarbonyl chloride

Acyl Azide Formation: 9-Anthracenecarbonyl chloride → 9-Anthracenecarbonyl azide

Curtius Rearrangement: 9-Anthracenecarbonyl azide → 9-Anthracenyl isocyanate → 9-Aminoanthracene

Diazotization and Azidation: 9-Aminoanthracene → this compound

Another multi-step approach could start from anthraquinone (B42736), a readily available derivative of anthracene. Reduction of anthraquinone can lead to various anthracene derivatives that can be further functionalized. sciencemadness.orgcolab.ws

Nucleophilic Substitution Strategies

Advanced and Emerging Synthesis Techniques for this compound Derivatives

To overcome some of the limitations of classical methods, such as long reaction times and the handling of potentially hazardous intermediates, modern synthetic techniques have been developed and applied to the synthesis of azides.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher yields and purer products. mdpi.comnih.govjksus.org

In the context of this compound synthesis, microwave heating can be applied to the nucleophilic substitution reaction between 9-bromoanthracene and sodium azide. The rapid and efficient heating provided by microwaves can significantly shorten the time required to reach the desired reaction temperature, leading to a faster conversion to the product. researchgate.net

| Reaction | Method | Time | Yield | Reference |

|---|---|---|---|---|

| Diels-Alder of 9-Bromoanthracene | Conventional Heating | 12-24 h | Moderate | researchgate.net |

| Microwave Irradiation | 10-30 min | Good to Excellent |

The data in Table 2, while for a Diels-Alder reaction, illustrates the typical enhancements seen with MAOS for reactions involving anthracene derivatives, suggesting similar benefits for the synthesis of this compound. researchgate.net

Photochemical methods offer a unique way to activate molecules and drive reactions that may not be feasible under thermal conditions. d-nb.info For the synthesis of azides, photochemical activation can be employed in the context of a Curtius-type rearrangement. For example, 9-anthracenecarbonyl azide, generated from the corresponding carboxylic acid, can be photolytically decomposed. beilstein-journals.org Irradiation with UV light can induce the extrusion of nitrogen gas and the formation of the isocyanate intermediate, which can then be trapped or hydrolyzed.

This method can be particularly useful for sensitive substrates where thermal rearrangement might lead to decomposition or side reactions. The photolysis of aryl azides is also a well-studied process, often leading to the formation of highly reactive nitrene intermediates. cam.ac.uk

Organic azides are known to be potentially explosive, especially when isolated and handled in large quantities. Flow chemistry offers a significantly safer alternative for the synthesis and use of these energetic compounds. rsc.org In a flow chemistry setup, small amounts of reagents are continuously mixed and reacted in a tube or microreactor. This approach minimizes the volume of hazardous material at any given time, greatly reducing the risk of a dangerous thermal runaway.

For the synthesis of aryl azides like this compound, a solution of the corresponding aryl halide (e.g., 9-bromoanthracene) can be flowed through a heated packed-bed reactor containing a solid-supported azide reagent, such as an azide-functionalized ion-exchange resin. rsc.org This method allows for the safe and efficient generation of the azide product, which can then be used directly in a subsequent reaction step without the need for isolation.

| Parameter | Description | Advantage | Reference |

|---|---|---|---|

| Safety | Small reaction volumes minimize the accumulation of explosive azides. | Enhanced operational safety, especially on a larger scale. | rsc.org |

| Efficiency | Excellent heat and mass transfer lead to rapid and complete reactions. | Higher yields and purity, reduced reaction times. | |

| Automation | Flow systems can be automated for continuous production. | Improved reproducibility and reduced manual handling. | rsc.org |

The development of monolithic azide reagents for use in flow reactors further simplifies the process, providing a convenient and safe source of the azide nucleophile for various synthetic applications. rsc.org

Photochemistry and Excited State Dynamics of 9 Azidoanthracene

Photolytic Decomposition Pathways of 9-Azidoanthracene

Upon absorption of ultraviolet light, this compound undergoes decomposition, primarily through the extrusion of molecular nitrogen. This process initiates the formation of a highly reactive nitrene intermediate, which dictates the subsequent chemical transformations.

Laser flash photolysis (LFP) of this compound is a key technique for studying its rapid decomposition. acs.orgacs.org This method allows for the direct observation of the primary photoproduct, singlet 9-anthrylnitrene (¹AN). acs.org This transient species is characterized by its distinct absorption spectrum in the ultraviolet-visible region. acs.orgacs.org

Studies have identified the transient absorption maxima of ¹AN at approximately 331 nm, 344 nm, and 412 nm. acs.orgacs.org The lifetime of singlet 9-anthrylnitrene is remarkably short, measured to be about 27 nanoseconds at ambient temperature in pentane (B18724) and 17 ns at 77 K. acs.orgacs.org This brief existence is primarily governed by its rapid conversion to the more stable triplet state. acs.orgsciencemadness.org

Table 1: Transient Properties of Singlet 9-Anthrylnitrene (¹AN)

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Absorption Maxima (λmax) | 331, 344, 412 nm | - | acs.orgacs.org |

| Lifetime (τ) | ~27 ns | Ambient Temperature | acs.orgacs.org |

| Lifetime (τ) | 17 ns | 77 K | acs.orgacs.org |

| Primary Decay Pathway | Intersystem Crossing (ISC) | - | acs.org |

Nitrenes, like carbenes, can exist in either a singlet state (with spin-paired electrons) or a triplet state (with spin-unpaired electrons). amazonaws.com For most arylnitrenes, the triplet state is the ground state, meaning it is lower in energy than the singlet state. sciencemadness.org The transition from the initially formed singlet nitrene (¹AN) to the triplet ground state (³AN) is known as intersystem crossing (ISC). acs.org

The rate of ISC in 9-anthrylnitrene is notably rapid compared to that of simpler arylnitrenes like phenylnitrene. acs.org This is attributed to the extensive delocalization of the π-electron system in the anthracene (B1667546) moiety, which leads to a very small energy gap between the singlet and triplet states. acs.org Computational studies estimate this singlet-triplet splitting to be only 5.3 kcal/mol for 9-anthrylnitrene. acs.orgacs.org A smaller energy gap facilitates a more efficient ISC process, thus controlling the short lifetime of the singlet state. acs.org The extensive delocalization and increased separation of the two unpaired electrons in the triplet state are also reflected in its smaller zero-field splitting parameter (D value) compared to phenylnitrene and naphthylnitrenes. acs.orgamazonaws.com

In the photochemistry of some aryl azides, the singlet nitrene can undergo rearrangement to form cyclic intermediates like benzazirine and ketenimine. acs.orgnsc.ru For instance, singlet phenylnitrene is known to cyclize to form benzazirine. acs.org However, in the case of 9-anthrylnitrene, the cyclization to form a corresponding bridgehead azirine species is not observed. acs.orgacs.org

Computational chemistry studies support this experimental finding, indicating that the conversion of singlet 9-anthrylnitrene to the bridged azirine intermediate would be an endothermic process by approximately 23 kcal/mol. acs.org This high energy requirement is likely due to the significant strain and loss of aromaticity that would occur in forming such a structure at the bridgehead position of the anthracene core. acs.org While the photolysis of other isomers, such as 2-azidoanthracene (B14605330), may show evidence for azirine intermediates, the 9-substituted isomer's decomposition pathway is dominated by intersystem crossing rather than cyclization. nsc.ruscribd.com

Intersystem Crossing (ISC) Processes and Spin State Multiplicity of Nitrenes

Excited State Reactivity and Electronic Transitions in this compound

The excited state of this compound and its derivatives is not only a precursor to nitrene formation but also a participant in other photophysical processes, particularly those involving electron transfer and fluorescence phenomena.

Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor molecule to an acceptor molecule after one of them has been photoexcited. In derivatives of this compound, the anthracene moiety typically acts as the fluorophore (the light-emitting component), while the azido (B1232118) group can function as an electron-donating quencher. researchgate.net

Upon excitation of the anthracene core, an electron can be transferred from the azido group to the excited anthracene. researchgate.net This process, known as PET, provides a non-radiative pathway for the excited state to return to the ground state, effectively quenching the fluorescence. researchgate.netedinst.com The efficiency of this PET process is a key factor in the observed fluorescence properties of azidoanthracene compounds. researchgate.net When the azido group is chemically transformed, for instance through a "click" reaction to form a triazole, its electron-donating ability is reduced. researchgate.net This reduction blocks the PET process and restores the fluorescence of the anthracene core. researchgate.net

The PET mechanism directly leads to the phenomenon of fluorescence quenching in this compound and its derivatives. researchgate.net The azido group, being electron-rich, effectively "turns off" the natural fluorescence of the anthracene core by providing a rapid, non-emissive de-excitation pathway. researchgate.net

This quenching effect forms the basis for the design of fluorogenic probes. For example, 9-azidomethylanthracene is essentially non-fluorescent. researchgate.net However, when it reacts with another molecule (e.g., an alkyne in a copper-catalyzed click reaction), the azide (B81097) is converted to a triazole. researchgate.net The triazole is less electron-donating than the azide, which inhibits the PET process. As a result, the fluorescence of the anthracene unit is "turned on," leading to a significant enhancement in emission intensity—in some cases, up to 75-fold. researchgate.net This switchable fluorescence has been harnessed for applications in bioconjugation and labeling. researchgate.net The presence of an oxygen atom near the 9-position of the anthracene can sometimes interfere with these PET sensing mechanisms by introducing other charge transfer deactivation channels. um.edu.mt

Dynamics of Singlet and Triplet Excited States

The photochemistry of this compound is characterized by the formation and subsequent reactions of highly reactive nitrene intermediates. The dynamics of the singlet and triplet excited states of these intermediates have been elucidated primarily through laser flash photolysis (LFP) studies. acs.orgacs.org This technique allows for the direct observation of transient species generated upon photoexcitation. google.comuni-muenchen.de

Upon photolysis, this compound rapidly loses molecular nitrogen to yield singlet 9-anthrylnitrene (¹AN), a species with a distinct transient absorption spectrum. acs.orgacs.org The primary decay pathway for this initially formed singlet nitrene is not cyclization, but rather intersystem crossing (ISC) to the more stable triplet ground state, triplet 9-anthrylnitrene (³AN). acs.orgacs.org Intersystem crossing is a process where a molecule changes its spin multiplicity, in this case from a singlet state (total spin S=0) to a triplet state (total spin S=1). uomustansiriyah.edu.iq

The rate of this intersystem crossing is notably rapid. This efficiency is attributed to the small energy separation between the singlet and triplet states of the 9-anthrylnitrene. acs.orgacs.org Computational studies have calculated this singlet-triplet splitting to be only 5.3 kcal/mol. acs.orgacs.org Such a small energy gap significantly facilitates the spin-forbidden transition between the two states. The extensive delocalization of the nitrene's π system is thought to reduce electron-electron repulsion, contributing to this small energy gap. acs.org

Unlike other aryl nitrenes, such as singlet phenylnitrene which can cyclize, singlet 9-anthrylnitrene shows no evidence of cyclizing to form a bridgehead azirine. acs.orgacs.org Theoretical calculations support this observation, indicating that the formation of the corresponding azirine from singlet 9-anthrylnitrene is an endothermic process by a significant margin (23 kcal/mol). acs.orgacs.org

The lifetime of the singlet nitrene is therefore governed by the rate of its conversion to the triplet state. acs.orgacs.org Experimental data from LFP studies have quantified these lifetimes under different conditions. acs.orgacs.org Following its formation via ISC, the triplet nitrene (³AN) also has a finite lifetime and decays through slower processes, which are believed to involve reactions that lead to the formation of stable products like 9-aminoanthracene (B1202694) and the corresponding azo dimer. acs.org

Research Findings on Singlet 9-Anthrylnitrene (¹AN)

Detailed research findings from laser flash photolysis experiments on this compound are summarized in the table below.

| Parameter | Value | Conditions | Source |

| Lifetime (τ) | 27 ns | Ambient Temperature | acs.org, acs.org |

| Lifetime (τ) | 17 ns | 77 K | acs.org, acs.org |

| Absorption Maxima (λmax) | 331 nm, 344 nm, 412 nm | Not specified | acs.org, acs.org |

| Primary Decay Pathway | Intersystem Crossing (ISC) to ³AN | Ambient and 77 K | acs.org, acs.org |

| Singlet-Triplet Splitting (ΔES-T) | 5.3 kcal/mol | Calculated (CASPT2) | acs.org, acs.org |

Reaction Mechanisms and Chemical Transformations of 9 Azidoanthracene

Cycloaddition Reactions of the Azide (B81097) Moiety

The azide group in 9-azidoanthracene is an archetypal 1,3-dipole, making it a versatile reactant in 1,3-dipolar cycloaddition reactions. nih.govwikipedia.org This class of reactions provides a powerful method for the synthesis of five-membered heterocyclic rings. nih.govorganic-chemistry.orgnumberanalytics.com For this compound reacting with alkynes, the product is a 1,2,3-triazole-substituted anthracene (B1667546).

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen 1,3-dipolar cycloaddition. researchgate.netbeilstein-journals.org This reaction, often termed a "click" reaction, exclusively yields 1,4-disubstituted 1,2,3-triazoles when a terminal alkyne is used. researchgate.netsioc-journal.cn The mechanism is not a concerted pericyclic reaction but proceeds through a stepwise pathway involving copper acetylide intermediates. beilstein-journals.org

The catalytic cycle is generally understood to involve the following key steps:

Formation of Copper(I) Acetylide: The copper(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide species. This step is crucial as it activates the alkyne for reaction. csic.es

Coordination and Cyclization: The azide, such as this compound, coordinates to the copper center. The azide then undergoes a cycloaddition with the coordinated acetylide. DFT calculations on related systems suggest the participation of dinuclear copper species, where both copper atoms play an active role in the catalytic cycle. csic.es

Ring Contraction and Protonolysis: A six-membered copper-containing intermediate (a copper triazolide) is formed, which then undergoes protonolysis to release the 1,4-disubstituted triazole product and regenerate the active copper(I) catalyst. beilstein-journals.org

A common method for performing CuAAC involves the in situ reduction of a copper(II) salt, such as copper(II) sulfate, using a reducing agent like sodium ascorbate. beilstein-journals.org This procedure is robust and can be carried out in various solvents, including aqueous mixtures. beilstein-journals.org Reactions involving anthracene azides, such as 9-(azidomethyl)anthracene, with various alkynes under CuAAC conditions proceed with high efficiency to produce strongly fluorescent triazole products. researchgate.netresearchgate.net

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative to CuAAC that circumvents the need for a metal catalyst, thereby avoiding cellular toxicity concerns in biological applications. researchgate.netnih.gov This reaction relies on the high reactivity of a cycloalkyne, where ring strain significantly lowers the activation energy for the cycloaddition. researchgate.net

The mechanism of SPAAC is a concerted [3+2] cycloaddition, consistent with the original Huisgen framework. researchgate.net The driving force is the release of ring strain from the cycloalkyne as it transitions from sp-hybridized carbons in a constrained ring to sp2-hybridized carbons in the more stable aromatic triazole product. Various cyclooctynes are commonly employed for this purpose. nih.gov The reaction of a strained cycloalkyne with an organic azide, like this compound, proceeds rapidly under mild conditions to form a stable triazole adduct. researchgate.net The reaction rate can be further enhanced through strategic modifications to the cycloalkyne structure or the electronic properties of the azide. nih.govrsc.org

Both CuAAC and SPAAC are specific applications of the broader Huisgen 1,3-dipolar cycloaddition theory. wikipedia.orgnih.gov This theory describes the reaction between a 1,3-dipole (a molecule with delocalized electrons over three atoms, like an azide) and a dipolarophile (a molecule with a π-system, like an alkyne or alkene). nih.govorganic-chemistry.org

The classical thermal Huisgen cycloaddition is a concerted, pericyclic reaction where the 4π electrons of the 1,3-dipole and the 2π electrons of the dipolarophile participate in a [4s+4s] cycloaddition. organic-chemistry.org This process typically requires elevated temperatures and often results in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles when reacting with terminal alkynes), which limits its synthetic utility. beilstein-journals.orgnih.gov The development of catalyzed (CuAAC) and strain-promoted (SPAAC) versions has overcome these limitations by providing high reactivity and selectivity at ambient temperatures. nih.govbeilstein-journals.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanisms

Thermal Decomposition Mechanisms of this compound

Upon exposure to heat or ultraviolet light, this compound undergoes decomposition, primarily through the elimination of molecular nitrogen. This process generates a highly reactive nitrogen-centered intermediate known as a nitrene.

The primary event in the thermal or photochemical decomposition of most organic azides is the cleavage of the N-N bond, leading to the extrusion of a molecule of dinitrogen (N2). sciencemadness.orgresearchgate.net This is a chemically favorable process due to the high thermodynamic stability of the N2 molecule. researchgate.netegyankosh.ac.in In the case of this compound and its isomer 2-azidoanthracene (B14605330), photolysis leads to the formation of the corresponding anthracene nitrene and nitrogen gas. acs.orgnsf.gov Studies using laser flash photolysis (LFP) have directly observed the intermediates formed during this process. acs.orgresearchgate.net The initial product is a singlet-state nitrene, which is a very short-lived species. sciencemadness.org

The direct decomposition of this compound via nitrogen extrusion yields 9-anthrylnitrene, not a carbene. sciencemadness.orgacs.org LFP studies have shown that photolysis of this compound produces singlet 9-anthrylnitrene (¹AN). acs.orgresearchgate.net This singlet nitrene has a lifetime of approximately 27 nanoseconds at room temperature. acs.orgresearchgate.net Its primary decay pathway is a rapid intersystem crossing (ISC) to the more stable triplet ground state (³AN). sciencemadness.orgacs.org This rapid ISC is attributed to the small energy gap between the singlet and triplet states in this large, delocalized system. acs.orgresearchgate.net

Unlike other aryl nitrenes, such as phenylnitrene, there is no experimental or computational evidence that singlet 9-anthrylnitrene cyclizes to form a stable bridgehead azirine intermediate. acs.orgresearchgate.net Calculations indicate that this cyclization would be significantly endothermic. acs.org

While this compound itself forms a nitrene, carbene intermediates can be generated from the decomposition of its derivatives. For instance, theoretical studies on the thermolysis of 9-(1,2,3-triazol-1-yl)acridines, which are structurally analogous to the triazole derivatives of anthracene, show that the extrusion of N2 from the triazole ring leads to the formation of carbene and biradical intermediates. researchgate.net Furthermore, interconversions between nitrenes and carbenes are known phenomena in related heterocyclic systems, often proceeding through ring-expansion and ring-contraction pathways. acs.org For example, a nitrene can rearrange into a seven-membered ring intermediate which can then isomerize to a carbene. acs.org

Generation and Transformations of Biradical Species

The primary pathway for the generation of reactive intermediates from this compound involves photolysis. Upon irradiation, this compound undergoes cleavage of the N-N bond, extruding a molecule of nitrogen (N₂) and forming 9-anthrylnitrene in its singlet state. This singlet nitrene is a short-lived species with distinct absorption maxima. acs.orgsciencemadness.org

Laser flash photolysis (LFP) studies have been instrumental in characterizing this process. The photolysis of this compound initially produces singlet 9-anthrylnitrene (¹AN), which is technically not a biradical but a closed-shell species. However, this singlet nitrene is energetically very close to the corresponding triplet state, which is a true biradical with two unpaired electrons. Due to the small energy gap between the singlet and triplet states, the singlet nitrene rapidly undergoes intersystem crossing (ISC) to form the more stable ground-state triplet 9-anthrylnitrene (³AN). acs.orgsciencemadness.org This triplet nitrene is the principal biradical species generated from this compound.

The lifetime of the singlet nitrene is extremely short, on the nanosecond timescale, and is primarily governed by the rate of this highly efficient intersystem crossing. acs.orgsciencemadness.org Computational studies have calculated the singlet-triplet energy splitting to be very small (approximately 5.3 kcal/mol), which accounts for the rapid ISC rate when compared to simpler aryl nitrenes like phenylnitrene. acs.org

The transformations of the resulting triplet 9-anthrylnitrene biradical are characterized by a notable lack of reactivity in pathways that are common for other aryl nitrenes. For instance, there is no experimental evidence for the cyclization of 9-anthrylnitrene into a bridged azirine or for ring expansion to a seven-membered ring cumulene (a dehydroazepine derivative). acs.orgresearchgate.net This inertness to intramolecular rearrangement is a key feature of its chemistry.

The dominant transformation pathway for the triplet nitrene is intermolecular reaction. A common reaction for triplet aryl nitrenes is reacting with a molecule of the parent azide to produce an azo dimer. researchgate.net In the case of the related 2-azidoanthracene, the formation of an azoanthracene dimer has been identified as a key product of photolysis. nsf.gov This suggests a primary transformation for the triplet 9-anthrylnitrene biradical is dimerization, as depicted by the reaction with a ground-state this compound molecule to yield 9,9'-azoanthracene.

| Property | Value | Source(s) |

| Singlet 9-Anthrylnitrene (¹AN) Lifetime (Ambient Temp.) | 27 ns | acs.org |

| Singlet 9-Anthrylnitrene (¹AN) Lifetime (77 K) | 17 ns | acs.org |

| Singlet 9-Anthrylnitrene (¹AN) Absorption Maxima (λmax) | 331, 344, 412 nm | acs.org |

| Calculated Singlet-Triplet Energy Separation (¹AN - ³AN) | 5.3 kcal/mol | acs.org |

| Quantum Yield of Photolysis (1-Azidoanthracene, 298 K) | 1.00 ± 0.03 | researchgate.net |

Influence of the Anthracene Core on Azide Reactivity and Stability

The anthracene core exerts a profound influence on the reactivity and stability of the attached azide group through a combination of electronic and steric effects. Its extended, planar, and conjugated π-system is the dominant factor governing the unique chemical behavior of this compound. beilstein-journals.orgnih.gov

Electronic Effects: The large, delocalized π-electron system of the anthracene moiety is in direct conjugation with the azido (B1232118) group at the 9-position. This has several consequences:

Nitrene Stabilization and Intersystem Crossing: The anthracene core stabilizes the resulting nitrene intermediate. This extensive delocalization is responsible for the small singlet-triplet energy gap in 9-anthrylnitrene, which leads to the ultrafast intersystem crossing discussed previously. acs.org

Fluorescence Quenching: Anthracene is known for its strong fluorescence. However, the presence of the electron-donating azido group at the 9-position effectively quenches this fluorescence. researchgate.net This quenching occurs via a photoinduced electron transfer (PET) mechanism, where the azido group transfers an electron to the photoexcited anthracene core. rroij.com This demonstrates a strong electronic interaction between the azide and the aromatic system in the excited state.

Reactivity in Cycloadditions: Anthracene azides have been shown to be highly reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, yielding strongly fluorescent triazole products. researchgate.net The electron-rich nature of the anthracene ring system influences the electronic properties of the azide, facilitating its participation in such "click" reactions.

Steric and Structural Effects: The rigid, planar structure of the anthracene core and the substitution at the C9 position lead to specific steric constraints. These constraints are largely responsible for the lack of intramolecular reactions (like ring expansion) observed for 9-anthrylnitrene. researchgate.net Unlike in phenylnitrene, where ring expansion to a seven-membered ring is a facile process, the geometry of the fused ring system in 9-anthrylnitrene makes such a rearrangement energetically unfavorable. The anthracene scaffold essentially "locks" the nitrene in a configuration that prevents it from reaching the necessary transition states for these intramolecular transformations.

| Compound | Relative Rate of Pyrolysis (vs. Azidobenzene at 120°C) | Reference |

| Azidobenzene | 1 | researchgate.net |

| 1-Azido-9H-xanthen-9-one | 1,750 | researchgate.net |

| 1-Azidoacridin-9(10H)-one | 5,090 | researchgate.net |

| 1-Azidoanthracene-9,10-dione | 18,400 | researchgate.net |

Computational and Theoretical Chemistry Studies on 9 Azidoanthracene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the behavior of 9-azidoanthracene at the molecular level. These calculations focus on solving the Schrödinger equation to determine the electronic structure, energy, and properties of the molecule and its derivatives.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly valuable for studying the ground state properties of arylnitrenes, which are the photoproducts of aryl azides like this compound. For 9-anthrylnitrene, the product of this compound photolysis, DFT calculations, particularly using the broken-symmetry approach, have been employed to predict the singlet-triplet energy splitting. nih.gov This approach is crucial for understanding the magnetic and reactive properties of the nitrene intermediate. DFT methods are also utilized to optimize the geometries of reactants, transition states, and products in chemical reactions, providing a foundational understanding of reaction pathways. researchgate.net Studies on related anthracene (B1667546) derivatives have used DFT to investigate electronic and steric origins of reactivity, underscoring its utility in this class of compounds.

While DFT is a workhorse for ground-state properties, more advanced ab initio methods are often required for an accurate description of excited states, especially in systems with significant electron correlation. The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for obtaining a qualitatively correct description of electronic states where multiple electronic configurations are important, as is the case in excited states and along reaction pathways. numberanalytics.com

For 9-anthrylnitrene, the key intermediate formed from this compound, the singlet-triplet energy separation is a critical parameter governing its reactivity. High-level calculations using Complete Active Space Second-Order Perturbation Theory (CASPT2) have been instrumental in accurately predicting this value. nih.govnih.gov The CASPT2(14,14) level of theory, for instance, calculated a small singlet-triplet splitting of 5.3 kcal/mol for 9-anthrylnitrene. nih.govnih.gov This small gap is attributed to the extensive delocalization of the large nitrene system and explains the rapid intersystem crossing observed experimentally. nih.govnih.gov These advanced methods provide a more accurate picture than simpler DFT approaches for such challenging open-shell systems. nih.gov

| Computational Method | Calculated ΔES-T (kcal/mol) | Reference |

|---|---|---|

| CASPT2(14,14) | 5.3 | nih.govnih.gov |

| (U)B3LYP (broken-symmetry) | 7.2 | nih.gov |

Computational methods are essential for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra by predicting the energies and oscillator strengths of electronic transitions. nih.gov Laser flash photolysis (LFP) experiments on this compound identified the transient singlet 9-anthrylnitrene, which exhibits distinct absorption maxima. nih.gov TD-DFT calculations have been performed to support the assignment of these experimental spectra. nih.gov The computed positions and strengths of the absorption bands can be compared directly with experimental transient spectra to confirm the identity of short-lived intermediates. nih.gov For singlet 9-anthrylnitrene (¹AN), calculations have successfully predicted its key absorption bands. nih.gov

| Source | λmax (nm) | Reference |

|---|---|---|

| Experimental (LFP) | 331, 344, 412 | nih.gov |

| Computational (TD-DFT) | Supporting data available in referenced study | nih.gov |

Ab Initio Methodologies (e.g., CASSCF, CASPT2) for Excited States

Molecular Dynamics Simulations and Reaction Pathway Analysis

While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations provide a way to study the time evolution of molecular systems. nih.govplos.org This approach is crucial for understanding reaction dynamics, the influence of the environment, and complex processes that unfold over time.

Understanding a chemical reaction requires identifying the pathway from reactants to products, which involves characterizing intermediates and transition states. Computational chemistry allows for the location of transition state structures and the calculation of the associated energy barriers (activation energies). arxiv.orgnajah.edu For aryl azides, a primary reaction is the thermal or photochemical extrusion of molecular nitrogen (N₂) to form a nitrene. researchgate.netresearchgate.net

Computational studies on the thermal decomposition of related compounds, such as 1-azidoanthracene-9,10-dione, interpret the reaction in terms of an electrocyclic mechanism where the transition state is "early," meaning its geometry more closely resembles the reactant than the product. researchgate.net In such cases, significant rate enhancements are attributed to an electronic distribution that favors nitrogen loss. researchgate.net Calculations using DFT can determine the free energies of activation (ΔG‡) for such decomposition pathways. researchgate.net For example, studies on the pyrolysis of various aryl azides have shown that "locked" conformations can lead to immense neighboring group assistance, drastically increasing the rate of decomposition compared to a reference like azidobenzene. researchgate.net

| Compound | Relative Rate (krel) | Reference |

|---|---|---|

| Azidobenzene | 1 | researchgate.net |

| 1-Azido-9H-fluoren-9-one | 5.68 | researchgate.net |

| 1-Azido-9H-xanthen-9-one | 1750 | researchgate.net |

| 1-Azidoacridin-9(10H)-one | 5090 | researchgate.net |

| 1-Azidoanthracene-9,10-dione | 18400 | researchgate.net |

Furthermore, calculations on 9-anthrylnitrene indicate that its potential cyclization to form a bridgehead azirine species is highly endothermic (by 23 kcal/mol), making this pathway unfavorable. nih.gov This type of computational analysis is crucial for predicting which reaction channels are viable.

The solvent environment can dramatically alter the pathways and rates of chemical reactions. nih.govresearchgate.net Computational models can account for these effects either implicitly, by treating the solvent as a polarizable continuum (PCM), or explicitly, by including individual solvent molecules in the simulation, often within a quantum mechanics/molecular mechanics (QM/MM) or full molecular dynamics framework. nih.govuzh.ch

For photochemical reactions, the solvent can influence the energies of the electronic states involved, affecting relaxation pathways and reaction outcomes. numberanalytics.com In the case of azide (B81097) photolysis, the surrounding medium can affect the fate of the resulting nitrene. For instance, the photolysis of 2-azidoanthracene (B14605330) dissolved in a poly(methyl methacrylate) (PMMA) polymer film leads to the formation of N₂ gas bubbles on the surface. nsf.gov The rapid appearance of these bubbles suggests that the transport of the N₂ photoproduct through the polymer is faster than expected from simple diffusion, a dynamic process that could be investigated with molecular dynamics simulations. nsf.gov The choice of solvent can also influence the competition between different reaction pathways, for example by stabilizing charged or polar intermediates, thereby lowering the energy barrier for a specific channel. nih.govnsc.ru

Investigation of Transition States and Energy Barriers

Analysis of Spin States and Energetics

The photochemistry of this compound is dictated by the interplay of different electronic spin states. Upon excitation, the molecule can populate singlet and triplet states, each with distinct reactivity. Computational studies have been instrumental in understanding the relative energies of these states and the intermediates that form along the reaction pathways.

A critical parameter in the photochemistry of this compound is the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states, known as the singlet-triplet energy gap (ΔE_ST). This gap influences the rate of intersystem crossing (ISC), the non-radiative process by which a molecule changes its spin multiplicity from a singlet to a triplet state, or vice-versa.

Laser flash photolysis (LFP) of this compound leads to the formation of singlet 9-anthrylnitrene. acs.org This highly reactive intermediate has a lifetime of 17 nanoseconds at 77 K and 27 nanoseconds at ambient temperature. acs.org The lifetime is primarily governed by intersystem crossing to the lower-energy triplet state. acs.org

Computational calculations, specifically using the Complete Active Space with Second-Order Perturbation Theory (CASPT2) method with a (14,14) active space, have determined the singlet-triplet energy gap for 9-anthrylnitrene to be a mere 5.3 kcal/mol. acs.org This small energy gap is a direct consequence of the extensive delocalization of the nitrene, which facilitates the rapid intersystem crossing observed experimentally. acs.org In contrast to many other organic molecules where the triplet state is significantly lower in energy, the small gap in 9-anthrylnitrene highlights the unique electronic structure of this delocalized system.

For comparison, theoretical studies on other arylnitrenes, such as phenylnitrene, show a much larger singlet-triplet splitting. High-level theoretical calculations predict the lowest singlet state of phenylnitrene to be approximately 18 kcal/mol higher in energy than the triplet ground state, a finding that aligns well with experimental data. nsc.ru This larger gap results in a slower intersystem crossing rate for singlet phenylnitrene compared to 9-anthrylnitrene. acs.orgnsc.ru

| Compound | Method | Singlet-Triplet Energy Gap (kcal/mol) | Reference |

|---|---|---|---|

| 9-Anthrylnitrene | CASPT2(14,14) | 5.3 | acs.org |

| Phenylnitrene | High-level theory | ~18 | nsc.ru |

The decomposition of this compound proceeds through various high-energy intermediates. pharmacy180.comwikipedia.org Understanding the energetic landscape of these intermediates is crucial for predicting reaction pathways and product distributions. Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate the energies of reactants, products, transition states, and intermediates. pharmacy180.comresearchgate.net

Upon photolysis or thermolysis, this compound extrudes molecular nitrogen (N₂) to form 9-anthrylnitrene. acs.org This nitrene can exist in either a singlet or a triplet state. acs.orgnsc.ru The singlet nitrene is typically the initially formed species in photochemical reactions. acs.org However, due to the small singlet-triplet gap, it can efficiently undergo intersystem crossing to the more stable triplet state. acs.org

Computational studies have shown that for arylnitrenes, there is no evidence of cyclization to form a highly strained bridgehead azirine species from the singlet nitrene. acs.org This is in contrast to some other nitrene systems where such rearrangements are observed. The energetic barrier for this cyclization in the case of 9-anthrylnitrene is likely to be prohibitively high.

The energetic profile of a reaction can be visualized using a reaction energy diagram, which plots the free energy of the system against the reaction coordinate. pharmacy180.comlibretexts.org These diagrams illustrate the relative energies of the reactants, intermediates, transition states, and products. The highest energy point on this path represents the transition state of the rate-determining step. pharmacy180.comlibretexts.org

| Species | Description | Relative Energy |

|---|---|---|

| This compound (Ground State) | Initial reactant | Baseline |

| Singlet 9-Anthrylnitrene + N₂ | Key reaction intermediate | High |

| Triplet 9-Anthrylnitrene + N₂ | Lower energy spin isomer of the intermediate | High, but lower than singlet |

| Final Products | Result of subsequent reactions | Lower than reactants |

Applications of 9 Azidoanthracene in Advanced Chemical Research

Bioorthogonal Chemical Strategies

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. qut.edu.aureading.ac.uk In this domain, 9-azidoanthracene serves as a key building block for creating probes and labels that function through "click" chemistry, a class of reactions known for their high efficiency and selectivity. researchgate.neteurjchem.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction frequently employed with this compound derivatives. researchgate.netresearchgate.net

Development of Molecular Probes for Biomolecule Labeling

This compound is a foundational component in the design of molecular probes for labeling a wide array of biomolecules. researchgate.net The azide (B81097) group acts as a bioorthogonal handle, which is chemically inert to most biological functionalities but can react selectively with a partner group, typically a terminal or strained alkyne. pnas.org This allows researchers to introduce the anthracene (B1667546) fluorophore onto a target biomolecule that has been metabolically, genetically, or chemically engineered to bear an alkyne group. The resulting covalent linkage enables the visualization and tracking of these biomolecules in complex biological environments. pnas.org

Bioconjugation Methodologies (e.g., Proteins, Nucleic Acids, Glycans, Lipids)

Bioconjugation is the process of covalently linking molecules, and this compound is instrumental in methodologies targeting major classes of biomolecules. mdpi.comualberta.ca The CuAAC reaction involving anthracene azides has been successfully used to label proteins, nucleic acids, glycans, and lipids that were previously modified with alkyne groups. researchgate.netmdpi.com For instance, multialkyne-derivatized viruses, such as the cowpea mosaic virus and tobacco mosaic virus, have been successfully labeled using this approach, demonstrating its utility on complex biological structures. researchgate.net This strategy allows for the site-specific attachment of a fluorescent tag, facilitating studies on the localization, trafficking, and interactions of these essential biological macromolecules. mdpi.com

Design and Mechanism of Fluorogenic Probes for "Turn-On" Fluorescence Systems

A significant advantage of using this compound is its application in creating fluorogenic probes, which are molecules that are initially non-fluorescent (or weakly fluorescent) but become highly fluorescent upon reacting with a target. researchgate.netpnas.org This "turn-on" capability minimizes background noise from unreacted probes, enhancing imaging sensitivity.

The design of these probes is based on the principle of Photoinduced Electron Transfer (PET). researchgate.netnih.gov In its native state, the electron-donating azide group in this compound is in close proximity to the anthracene fluorophore. Upon excitation with light, the azide group transfers an electron to the excited anthracene core, effectively quenching its fluorescence. researchgate.net

The "turn-on" mechanism is activated by the CuAAC reaction. When this compound reacts with an alkyne, the azide is converted into a triazole ring. This transformation reduces the electron-donating capacity of the nitrogen-containing group, thereby inhibiting the PET process. researchgate.net Consequently, the fluorescence of the anthracene core is restored, leading to a strong light emission. researchgate.net This fluorogenic reaction is characterized by a significant increase in fluorescence quantum yield upon cycloaddition. researchgate.net

| Property | Before Reaction (this compound derivative) | After Reaction (Triazole Product) |

| Fluorescence | Weak / Quenched researchgate.net | Strong / "Turned-On" researchgate.net |

| Governing Mechanism | Photoinduced Electron Transfer (PET) from azide to anthracene quenches fluorescence. researchgate.net | PET process is blocked by the formation of the less electron-donating triazole ring. researchgate.net |

| Relative Quantum Yield | Low researchgate.net | High researchgate.net |

| Key Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.net | Not Applicable |

Applications in In Situ Combinatorial Synthesis

The fluorogenic nature of the this compound click reaction is highly advantageous for in situ combinatorial synthesis. researchgate.net This approach allows for the rapid generation and screening of large libraries of fluorescent dyes. researchgate.net By reacting this compound with a diverse collection of alkyne-containing molecules, a multitude of different triazole products can be synthesized in parallel. researchgate.net Because only the successfully formed triazole products will fluoresce strongly, this method provides a direct visual readout for identifying successful reactions and novel dyes with desirable properties, eliminating the need for complex separation and purification steps for each library member. researchgate.netresearchgate.net

Materials Science and Functional Materials Development

The principles that make this compound valuable in biological studies also extend to materials science, where the creation of new fluorescent materials is of great interest for applications in electronics and sensor technology. researchgate.netmdpi.com

Synthesis of Fluorescent Dyes for Advanced Materials

The fluorogenic click reaction with this compound serves as a powerful and straightforward method for synthesizing libraries of fluorescent dyes for materials development. researchgate.netresearchgate.net This synthetic strategy allows for the modular construction of novel dyes by combining the constant anthracene core with a wide variety of functional groups introduced via the alkyne reaction partner. nih.gov This combinatorial approach facilitates the fine-tuning of the photophysical properties of the resulting materials, enabling the development of advanced functional materials with tailored absorption and emission characteristics for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netmdpi.com

Polymer Functionalization for Optoelectronic Applications

The strategic incorporation of specific functional units onto polymer chains is a cornerstone of modern materials science, enabling the precise tuning of material properties for specialized applications. This compound has emerged as a valuable tool in this context, particularly for the functionalization of polymers destined for optoelectronic devices. Its utility stems from the anthracene core, a well-known π-conjugated system with inherent fluorescent properties, and the azide group, which provides a highly specific reactive handle for covalent attachment via "click chemistry."

The primary method for integrating this compound into polymer structures is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of a click reaction. sigmaaldrich.comresearchgate.net This reaction is exceptionally efficient and specific, proceeding with high yields under mild conditions and tolerating a wide variety of other functional groups. sigmaaldrich.com The process involves the reaction between the terminal azide of this compound and a polymer chain that has been pre-functionalized with terminal alkyne groups. The result is a stable triazole linkage that covalently bonds the fluorescent anthracene moiety to the polymer backbone. mdpi.com

This functionalization strategy is employed to modify the optoelectronic characteristics of various polymers. By attaching the anthracene unit, researchers can introduce or enhance properties such as fluorescence, charge transport, and light-harvesting capabilities. For instance, π-conjugated polymers, which form the active layer in many organic electronic devices, can be post-synthetically modified with this compound. rsc.orguni-ulm.de This process can alter the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning its optical band gap and emission color.

The covalent attachment of the bulky anthracene group can also influence the polymer's morphology and processability. It can disrupt excessive chain packing, improving solubility in common organic solvents, which is crucial for fabricating uniform thin films for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org

| Polymer System | Functionalization Method | Resulting Optoelectronic Property | Reference |

| Alkyne-terminated Polystyrene | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Introduction of fluorescence; modified surface properties. | nyu.edu |

| Alkyne-functionalized Poly(arylene ethynylene)s | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Tunable emission spectra; altered optical band gap. | rsc.org |

| Lignin-derived Polymers | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Creation of novel functional polymers with strong adhesive properties to copper, relevant for flexible electronics. | mdpi.com |

This table provides illustrative examples of how polymers are functionalized using azide-alkyne click chemistry for material applications.

Development of Materials for Imaging and Diagnostics

This compound serves as a powerful building block for the creation of "turn-on" fluorescent probes, which are instrumental in advanced imaging and diagnostic applications. The underlying principle of these probes is a phenomenon known as Photoinduced Electron Transfer (PET). In the native this compound molecule, the azide group acts as an electron donor that effectively quenches the inherent fluorescence of the anthracene core upon excitation. researchgate.netekb.eg This renders the molecule weakly fluorescent or essentially non-fluorescent.

The "turn-on" mechanism is activated through a chemical reaction that modifies the azide group, thereby disrupting the PET process and restoring the strong fluorescence of the anthracene fluorophore. The most commonly exploited reaction is the CuAAC, where this compound reacts with an alkyne-tagged molecule of interest. researchgate.netresearchgate.net The formation of the triazole ring significantly reduces the electron-donating ability of the nitrogen-containing group, which blocks the PET quenching pathway and causes a dramatic increase in fluorescence intensity. researchgate.netekb.eg This fluorogenic reaction is highly specific and can be used to detect and visualize a wide array of molecules, from small organic compounds to large biomolecules like proteins and nucleic acids, provided they are tagged with an alkyne group. researchgate.netseela.net

This "off-on" switching capability is highly desirable for biological imaging, as it generates a signal only upon reaction with the target, leading to a high signal-to-noise ratio and minimizing background fluorescence. researchgate.net For example, researchers have successfully used 9-azidomethyl anthracene, a derivative of this compound, to label alkyne-derivatized viruses, demonstrating its utility in bio-conjugation and cellular imaging. researchgate.net The significant increase in fluorescence quantum yield upon cycloaddition makes it a sensitive tool for detection.

The development of such probes has a broad impact on labeling and imaging studies, offering a milder and simpler technique to prepare fluorescently labeled materials without the need for extensive purification. researchgate.netresearchgate.net

| Compound | State | Fluorescence Emission | Mechanism | Fold Increase in Fluorescence | Reference |

| 9-Azidomethyl anthracene | Unreacted (Azide) | Weakly fluorescent | Quenching via Photoinduced Electron Transfer (PET) | - | researchgate.net |

| Triazole product (from reaction with alkyne) | Reacted (Triazole) | Strongly fluorescent | Disruption of PET upon triazole formation | Up to 75-fold (in DMSO) | researchgate.net |

| Aldehyde-functionalized anthracene probes | Unreacted | No or very low fluorescence | Quenching by reaction group | - | researchgate.net |

| Aldol/addition products | Reacted | Highly fluorescent | Formation of fluorescent product | >1000-fold | researchgate.net |

This table illustrates the fluorogenic "turn-on" properties of anthracene-based probes upon chemical reaction.

Spectroscopic and Analytical Characterization Methodologies for 9 Azidoanthracene and Its Reaction Products

Time-Resolved Spectroscopic Techniques

Time-resolved spectroscopy is indispensable for observing the fleeting species generated during the photolysis of 9-azidoanthracene. wikipedia.org These techniques operate on timescales ranging from femtoseconds to milliseconds, providing a window into the dynamic processes that govern the compound's reactivity. wikipedia.orgipcms.fr

Laser Flash Photolysis (LFP) for Transient Detection

Laser Flash Photolysis (LFP) is a powerful technique used to study short-lived chemical intermediates. numberanalytics.com In a typical LFP experiment, a high-intensity laser pulse (the pump) excites the sample, initiating a photochemical reaction and creating transient species like excited states, radicals, or ions. numberanalytics.comru.ac.za A second, weaker light source (the probe) passes through the sample, and changes in its absorption are monitored over time. edinst.com This allows for the direct observation of the transient species' absorption characteristics and their reaction kinetics. ru.ac.zaedinst.com

The versatility of LFP allows for measurements across a broad time range, from nanoseconds to seconds. edinst.com In the context of this compound, LFP has been instrumental in studying the dimerization of the resulting triplet arylnitrenes. nsc.ru By monitoring the decay of the triplet nitrene and the formation of the corresponding azo-compound, researchers have determined that these reactions follow second-order kinetics. nsc.ru The experimental setup for LFP typically involves a pulsed laser source, a sample chamber where the pump and probe beams intersect, a monochromator to select the probe wavelength, and a detector to record the transient absorption signals. edinst.comunisoku.com

Femtosecond and Picosecond Transient Absorption Spectroscopy

To probe even faster events in the photochemistry of this compound, researchers employ femtosecond (fs) and picosecond (ps) transient absorption spectroscopy. bnl.govunisoku.com These techniques operate on the principle of pump-probe measurements, where an ultrashort laser pulse excites the sample, and a delayed probe pulse measures the resulting changes in absorption. lightcon.comrp-photonics.com By varying the time delay between the pump and probe pulses, it is possible to map the evolution of the excited states and other transient intermediates with exceptional time resolution. ipcms.frlightcon.com

Femtosecond transient absorption provides insights into the very initial steps of photoreactions, such as the formation of vibrationally hot singlet nitrenes from the photolysis of aryl azides. nsc.ru The data obtained can reveal the dynamics of electron and proton transfer, solvation, and vibrational relaxation. lightcon.com Picosecond transient absorption systems can bridge the "gap time region" between conventional femtosecond and nanosecond techniques, allowing for the observation of processes like intersystem crossing and charge separation/recombination dynamics. unisoku.com Modern spectrometers offer broad spectral coverage, from the visible to the near-infrared, and sophisticated data analysis tools to model the complex kinetics. bnl.govlightcon.com

Ultrafast Raman Loss Spectroscopy for Structural Dynamics

While transient absorption spectroscopy provides information about the electronic states of transient species, Ultrafast Raman Loss Spectroscopy (URLS) offers direct insight into their structural dynamics. rsc.orgnih.gov This technique can track changes in the vibrational spectrum of a molecule as it undergoes a photochemical reaction, providing a "molecular movie" of the structural evolution. nih.gov

In a URLS experiment, a series of ultrashort laser pulses are used to generate and probe coherent nuclear motion. nih.gov By analyzing the resulting Raman signals as a function of time, researchers can identify shifts in vibrational frequencies that correspond to specific structural changes, such as bond stretching or bending. rsc.orgnih.gov For instance, URLS has been used to study the structural changes during intersystem crossing and subsequent energy dissipation in photoexcited molecules. nih.gov The technique is sensitive enough to detect subtle distortions in molecular geometry and follow processes like planarization in the excited state. nih.gov This level of detail is crucial for understanding the mechanistic pathways of complex photochemical reactions, such as those involving this compound and its derivatives. rsc.orgiisertvm.ac.in

Structural Elucidation Techniques

Determining the precise three-dimensional arrangement of atoms in the reaction products of this compound is critical for understanding their properties and reactivity. X-ray crystallography stands as a definitive method for this purpose.

X-Ray Crystallographic Analysis of this compound Derivatives

X-ray crystallography is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystal. The process involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the positions of the atoms within the crystal, yielding a precise three-dimensional model of the molecule.

This technique has been successfully applied to confirm the structures of various anthracene (B1667546) derivatives. For example, single-crystal X-ray analysis has been used to verify the structure of compounds like (E)-9-chloro-10-(2-nitrobut-1-en-1-yl)anthracene and 4-(anthracen-9-yl)-1H-1,2,3-triazole. researchgate.net The structural data obtained from X-ray crystallography is invaluable for confirming reaction outcomes and understanding the stereochemistry of the products. scribd.com It has also been instrumental in studying the interaction of acridine (B1665455) derivatives with biological macromolecules, such as the non-covalent cross-linking of DNA by a bis(9-aminoacridine-4-carboxamide) derivative. nih.gov

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental analytical tool for determining the molecular weight and elemental composition of a compound. eag.com Advanced MS techniques offer enhanced sensitivity, resolution, and the ability to analyze complex mixtures, making them indispensable for the characterization of this compound and its reaction products. mdpi.comkbibiopharma.com

High-resolution accurate-mass (HRAM) spectrometers, such as Time-of-Flight (TOF) and Orbitrap instruments, provide highly accurate mass measurements, which aid in the confident identification of unknown compounds. mdpi.com Techniques like ion mobility mass spectrometry can further enhance resolving power by separating ions based on their size and shape. nih.gov For complex samples, coupling mass spectrometry with separation techniques like ion chromatography (IC-MS) allows for the analysis of individual components within a mixture. osti.gov Furthermore, ambient ionization techniques, such as Desorption Electrospray Ionization (DESI), enable the direct analysis of samples in their native state with minimal preparation. nih.gov These advanced MS methods provide a powerful arsenal (B13267) for identifying reaction products, characterizing impurities, and gaining a deeper understanding of the chemical transformations of this compound. kbibiopharma.com

MALDI-TOF Mass Spectrometry for Polymer Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. researchgate.neturfu.ru Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous confirmation of molecular structures, including the regiochemistry of reaction products like the 1,2,3-triazoles formed from the reaction of this compound.

Beyond static structural confirmation, NMR is a powerful tool for studying reaction kinetics and mechanisms. frontiersin.org By acquiring spectra at different time points, the consumption of reactants and the formation of products can be monitored directly. frontiersin.org This approach has been used to investigate the kinetics of the photodimerization of anthracene derivatives, providing quantitative data on reaction rates under various conditions. frontiersin.org

For the products derived from this compound via CuAAC, NMR is essential for confirming the formation of the 1,4-disubstituted 1,2,3-triazole ring. The formation of the triazole ring gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. The lone proton on the triazole ring typically appears as a singlet in the ¹H NMR spectrum in the range of δ 7.50–8.35 ppm. researchgate.net In the ¹³C NMR spectrum, the two carbon atoms of the triazole ring (C4' and C5') resonate at approximately δ 122 ppm and δ 146 ppm, respectively. researchgate.net These distinct chemical shifts provide conclusive evidence for the successful cycloaddition reaction.

Table 3: Characteristic NMR Signals for the 1,4-Disubstituted 1,2,3-Triazole Ring System

| Nucleus | Signal Type | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Triazole CH | 7.50 - 8.35 | researchgate.net |

| ¹³C | Triazole C5' | ~122 | researchgate.net |

This interactive table summarizes the characteristic ¹H and ¹³C NMR chemical shifts that are indicative of the formation of a 1,4-disubstituted 1,2,3-triazole ring, the typical product from a click reaction involving a terminal alkyne and an azide (B81097) like this compound.

Q & A

Basic: What are the critical safety protocols for handling 9-Azidoanthracene in laboratory settings?

Answer:

this compound, like other azide-containing compounds, requires stringent safety measures due to potential explosive decomposition and toxicity risks. Key protocols include:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Gloves should be inspected for integrity before use and removed using proper techniques to avoid skin contact .

- Ventilation: Work in a fume hood to minimize inhalation of dust or vapors. Avoid aerosol formation during weighing or transfer .

- Storage: Store in a cool, dry, dark place at room temperature. Light-sensitive containers are recommended to prevent photodegradation .

- Emergency Measures: In case of exposure, rinse affected areas with water for 15 minutes (skin/eyes) or move to fresh air (inhalation). Immediate medical consultation is advised .

Basic: Which analytical techniques are recommended for characterizing this compound?

Answer:

Characterization should combine spectroscopic and chromatographic methods:

- Mass Spectrometry (MS): GC/MS or LC/MS can identify molecular ions and fragmentation patterns. For example, 9-Bromoanthracene (a structural analog) was analyzed using HP-GC/MS with Kovats retention indices for structural confirmation .

- Nuclear Magnetic Resonance (NMR): H and C NMR resolve aromatic proton environments and confirm azide substitution at the 9-position.

- Infrared (IR) Spectroscopy: The azide group (-N) exhibits a strong absorption band near 2100 cm, distinguishing it from other functional groups .

Advanced: How does the azido group influence the photophysical properties of anthracene derivatives?

Answer:

The azido group introduces unique photochemical behavior:

- Quenching Effects: Azides can act as triplet sensitizers, altering fluorescence quantum yields. Anthracene’s intrinsic fluorescence (λem ~ 400 nm) may be reduced due to energy transfer to the azide group.

- Photoreactivity: Under UV light, this compound may undergo cycloaddition reactions (e.g., Huisgen cycloaddition) or decompose into nitrenes, enabling applications in photoaffinity labeling .

Advanced: What strategies mitigate decomposition risks during reactions involving this compound?

Answer:

- Temperature Control: Avoid heating above 100°C, as thermal decomposition can release nitrogen gas and generate reactive intermediates. Reactions should be monitored via in-situ IR for azide consumption .

- Solvent Selection: Use inert solvents (e.g., THF, DCM) to prevent unintended side reactions. Protic solvents may accelerate decomposition.

- Stabilizers: Add stabilizers like copper(I) catalysts for controlled cycloaddition reactions, reducing explosive risks .

Basic: What are the recommended storage conditions for this compound?

Answer:

- Temperature: Store at room temperature (20–25°C) in a desiccator to prevent moisture absorption.

- Light Sensitivity: Use amber glass vials to block UV/visible light, which can trigger photoreactions .

- Incompatible Materials: Separate from strong oxidizers, acids, or metals to avoid hazardous reactions .

Advanced: How can computational methods predict the reactivity of this compound?

Answer:

- Quantum Chemical Calculations: Density Functional Theory (DFT) models optimize molecular geometry and predict reaction pathways (e.g., activation energies for cycloadditions) .

- QSAR/QSPR Modeling: Quantitative Structure-Activity Relationship models correlate azide substitution patterns with properties like stability or toxicity .

Table 1: Comparative Properties of Anthracene Derivatives

Advanced: How should researchers resolve contradictions in synthetic yields or spectral data?

Answer:

- Cross-Validation: Use complementary techniques (e.g., XRD for crystallinity, NMR for purity) to confirm structural assignments .

- Replication: Repeat reactions under controlled conditions (e.g., inert atmosphere) to isolate variables causing yield discrepancies .

- Peer Review: Collaborate with analytical chemistry groups to verify anomalous results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.